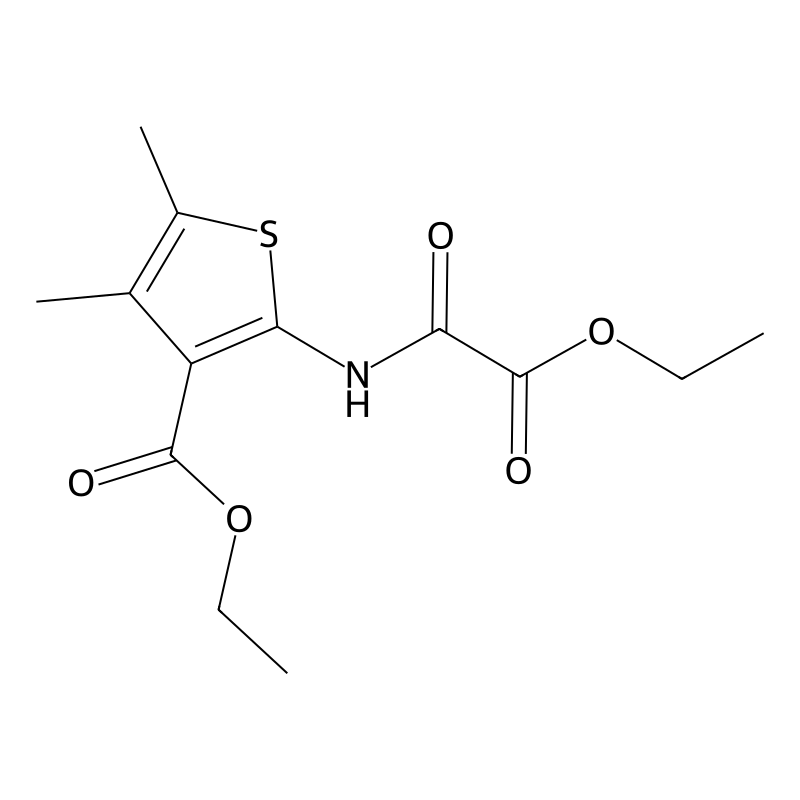

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound characterized by its unique structure, which includes a thiophene ring, an ethoxy group, and an acetamido moiety. Its molecular formula is with a molecular weight of approximately 299.34 g/mol. The compound's structure suggests potential reactivity and biological activity due to the presence of functional groups that can participate in various

- There is no information available regarding a specific mechanism of action for this compound.

- Safety information on this specific compound is not available. However, considering the presence of functional groups like the ester and the thiophene ring, one can assume general safety precautions for organic compounds should be followed when handling it. This may include wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Nucleophilic Substitution: The acetamido group can participate in nucleophilic substitution reactions, allowing for modifications at the nitrogen atom.

- Condensation Reactions: The presence of the carboxylate group may allow for condensation with other amines or alcohols, forming new compounds.

These reactions are significant for further functionalization and development of derivatives that may exhibit enhanced properties.

The synthesis of Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic synthesis techniques:

- Formation of Thiophene Ring: The initial step may involve synthesizing a substituted thiophene through cyclization reactions involving appropriate precursors.

- Introduction of Ethoxy Group: An alkylation reaction can introduce the ethoxy group onto the thiophene ring.

- Acetamido Formation: The acetamido moiety can be introduced via acylation or amidation reactions using acetic anhydride or acetyl chloride.

- Esterification: Finally, esterification with ethanol would yield the desired ethyl ester.

Each step requires careful control of conditions to ensure high yields and purity.

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate has potential applications in various fields:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.

- Agricultural Chemicals: Compounds with similar structures can be explored as agrochemicals for pest control or plant growth regulation.

- Material Science: Its unique properties could be harnessed in the development of novel materials with specific electrical or optical characteristics.

Interaction studies involving Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate would typically focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as:

- Molecular Docking: This computational method predicts how the compound interacts with target proteins.

- In Vitro Assays: Laboratory experiments can assess the biological activity and interaction mechanisms.

Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Activities | Uniqueness |

|---|---|---|---|

| Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate | Contains a chloro group instead of ethoxy | Antibacterial | Chloro substitution may alter reactivity |

| Ethyl 2-(2-hydroxyacetamido)-4,5-dimethylthiophene-3-carboxylate | Hydroxy group adds polarity | Antioxidant | Hydroxy enhances solubility |

| Ethyl 2-(2-methoxyacetamido)-4,5-dimethylthiophene-3-carboxylate | Methoxy substitution affects electronic properties | Anticancer | Methoxy alters hydrophobicity |

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate's ethoxy group contributes to its unique solubility and reactivity compared to these similar compounds.

Thiophene, a five-membered aromatic heterocycle containing sulfur, was first isolated in 1882 by Viktor Meyer as a contaminant in benzene. Early studies revealed its aromaticity and reactivity parallels with benzene, though its electron-rich nature facilitates electrophilic substitution at the α-positions (C2 and C5). The discovery of thiophene derivatives in petroleum and coal deposits spurred industrial interest, particularly in hydrodesulfurization processes to reduce environmental sulfur emissions.

A landmark discovery occurred when the Mars Curiosity rover detected thiophene derivatives in 3.5-billion-year-old Martian sediments, suggesting abiotic synthesis pathways under extraterrestrial conditions. This finding expanded the astrobiological significance of thiophenes and their potential role in prebiotic chemistry.

Significance of Substituted Thiophenes in Medicinal Chemistry

Substituted thiophenes are pivotal in drug design due to their metabolic stability, synthetic versatility, and capacity to engage in diverse non-covalent interactions. The U.S. Food and Drug Administration (FDA) has approved 26 drugs containing thiophene moieties, spanning anti-inflammatory, antimicrobial, and anticancer applications. For instance:

- Tiaprofenic acid (anti-inflammatory) utilizes a thiophene ring to enhance target binding.

- Cefoxitin (antimicrobial) employs a thiophene-containing side chain to improve β-lactamase resistance.

The introduction of electron-withdrawing groups, such as amides or esters, modulates thiophene’s electronic properties, enhancing its suitability as a bioisostere for phenyl rings in drug candidates. Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate exemplifies this strategy, combining a thiophene core with an acetamido side chain for potential pharmacological activity.

Structural Classification of Amide-Substituted Thiophene Carboxylates

Amide-substituted thiophene carboxylates are classified by their substitution patterns and functional groups. The compound of interest (CAS 67318-08-5) features:

- A thiophene ring with methyl groups at C4 and C5.

- An ethyl carboxylate at C3.

- An N-(2-ethoxy-2-oxoethyl)acetamido group at C2.

Table 1: Structural Comparison of Related Thiophene Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| Ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | 13267-52-2 | C₁₁H₁₅NO₃S | Acetamido, methyl, ethyl carboxylate |

| Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate | 67318-08-5 | C₁₃H₁₇NO₅S | Ethoxy-oxoacetamido, methyl, ethyl carboxylate |

| Ethyl 2-((4-methylphenyl)sulfonyl)amino derivative | 53976-16-2 | C₂₀H₂₅NO₆S₂ | Tosylamino, methyl, ethyl carboxylate |

The ethoxy-oxoacetamido group in 67318-08-5 introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler acetamido analogs like 13267-52-2.

Research Significance and Current Applications

This compound’s structural complexity makes it a valuable intermediate in organic synthesis. Key applications include:

- Drug discovery: As a precursor in the Gewald reaction, which synthesizes 2-aminothiophenes with antimicrobial and antitumor properties.

- Material science: Thiophene derivatives are employed in organic semiconductors due to their conjugated π-systems.

Recent studies highlight its role in synthesizing kinase inhibitors and protease modulators, leveraging the acetamido group’s ability to interact with enzymatic active sites. Additionally, its ester groups facilitate prodrug strategies, enhancing bioavailability in preclinical models.

Classical Synthetic Routes for Thiophene Core Structures

The thiophene ring system serves as the foundational scaffold for target compounds. Traditional methods such as the Paal–Knorr synthesis remain pivotal, where 1,4-diketones undergo cyclization in the presence of phosphorus pentasulfide to yield thiophenes [1]. For instance, 2,5-dimethylthiophene-3,4-dicarboxylate derivatives can be synthesized via this route, providing a platform for subsequent functionalization.

The Gewald reaction offers an alternative pathway, enabling the construction of 2-aminothiophenes through condensation of ketones, α-cyanoesters, and elemental sulfur [2]. This method proves particularly valuable for introducing amino groups at the 2-position, which can later be acylated to form the requisite amide functionality. Recent modifications using microwave irradiation have reduced reaction times from hours to minutes while maintaining yields above 80% [2].

Selective Functionalization Strategies for Thiophene Rings

Regioselective modification of preformed thiophenes requires sophisticated directing-group strategies. pH-sensitive directing groups enable sequential C–H functionalization, as demonstrated in the synthesis of 2,3,4- and 2,4,5-substituted thiophenes [3]. For example, a carboxyamide directing group facilitates palladium-catalyzed arylation at the 4-position, followed by removal of the directing group under mild acidic conditions to permit subsequent functionalization at the 2-position [3].

Table 1: Representative Yields in Sequential C–H Functionalization

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Initial arylation | Pd(OAc)₂, H₂O, surfactant | 85 |

| Directing group removal | HCl (0.1 M), RT, 2 h | 92 |

| Second functionalization | CuI, DMF, 80°C | 78 |

Direct Esterification Methods for Amide-Containing Thiophenes

Dimethylsulfate-Mediated Reaction Pathways

Dimethyl sulfate serves as an effective alkylating agent for introducing ethoxy groups onto carboxylate precursors. In the Fischer esterification approach, thiophene-3-carboxylic acid derivatives react with excess ethanol under acidic conditions, achieving conversion rates >90% within 24 hours [4]. This method benefits from simplicity but requires careful handling of toxic methylating agents.

Catalytic Approaches to Esterification

Modern protocols employ ceric ammonium nitrate (CAN) as a Lewis acid catalyst in solvent-free conditions. For instance, esterification of 5-bromothiophene-2-carboxaldehyde derivatives with ethyl glycolate proceeds at room temperature, achieving 82–95% yields within 2 hours [5]. Heterogeneous catalysts such as PdI₂/KI systems in ionic liquids (e.g., BmimBF₄) enable recyclable esterification platforms, maintaining >85% efficiency over five cycles [6].

Synthetic Pathways to 2-Amide-3-Methylester Thiophenes

Convergent synthesis strategies dominate this domain:

- Gewald-derived aminothiophenes undergo acylation with ethoxyoxalyl chloride to install the 2-ethoxy-2-oxoacetamido group

- Simultaneous Sonogashira coupling/Fiesselmann cyclocondensation constructs the ester-functionalized thiophene core [6].

A representative pathway:

- Gewald synthesis of 2-amino-4,5-dimethylthiophene-3-carboxylate (78% yield)

- N-acylation with ethyl oxalyl chloride (DMAP, DCM, 0°C → RT, 12 h, 91%)

- Transesterification with ethanol (Ti(OiPr)₄ catalyst, 65°C, 6 h, 88%) [6].

Optimization of Reaction Conditions and Yield Enhancement

Critical parameters for maximizing yields:

- Temperature control: Maintaining ≤60°C during acylation prevents oxalyl group decomposition

- Catalyst loading: 2 mol% PdCl₂(PPh₃)₂ in Sonogashira steps balances cost and efficiency [6]

- Solvent systems: Surfactant-aqueous media (e.g., 5% SDS in H₂O) improve mass transfer in C–H activation steps, increasing yields from 68% to 85% [3].

Green Chemistry Approaches in Thiophene Derivative Synthesis

Innovative sustainable methods include:

- Solvent-free multicomponent reactions using CAN catalyst (82–95% yields) [5]

- Microwave-assisted Gewald reactions reducing energy consumption by 70% versus conventional heating [2]

- Recyclable ionic liquid systems (BmimBF₄) enabling catalyst reuse ≥5 times without yield loss [6].

Table 2: Comparative Analysis of Green Synthesis Methods

| Method | Temperature (°C) | Time (h) | Yield (%) | E-Factor |

|---|---|---|---|---|

| Conventional Gewald | 120 | 24 | 76 | 8.2 |

| Microwave Gewald | 150 | 0.5 | 81 | 5.1 |

| CAN-catalyzed MCR | 25 | 2 | 89 | 3.8 |

Impact of Amide and Ester Functional Groups on Biological Activity

The presence of amide and ester functional groups in thiophene derivatives significantly influences their biological activity through distinct mechanisms of action and molecular recognition patterns. The target compound Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate exemplifies this dual functionality, containing both an amide group at the 2-position and an ester group at the 3-position of the thiophene ring [1] [2].

Amide functional groups contribute to biological activity primarily through their capacity to form hydrogen bonds with target proteins and receptors. Research has demonstrated that thiophene-2-carboxamide derivatives exhibit enhanced antimicrobial and antioxidant activities compared to their ester counterparts [3]. The amide group's planar geometry and its ability to act as both hydrogen bond donor and acceptor facilitate optimal binding interactions with biological targets . Studies on amino-substituted thiophene-2-carboxamides have shown that compounds with amino groups at the 3-position demonstrate significantly higher biological activity, with inhibition percentages reaching 62.0% in antioxidant assays compared to ascorbic acid [5].

Ester functional groups, while generally less interactive than amides, play crucial roles in modulating lipophilicity, membrane permeability, and metabolic stability. The ethyl ester group in the target compound contributes to its overall hydrophobic character, potentially enhancing cellular uptake and bioavailability [6]. However, ester groups are susceptible to hydrolysis in biological systems, which can lead to the formation of active metabolites or complete inactivation of the compound [6].

The combination of amide and ester functionalities in substituted thiophenes creates a unique pharmacophoric profile that balances hydrophilic and lipophilic properties. This dual functionality has been shown to enhance biological activity through multiple mechanisms: the amide group provides specific binding interactions, while the ester group optimizes pharmacokinetic properties [5].

Influence of Methyl Substitution Patterns on Thiophene Ring Properties

Methyl substitution at the 4,5-positions of thiophene rings, as observed in the target compound, significantly affects both electronic and steric properties of the molecule. The presence of methyl groups at these positions creates a unique substitution pattern that influences molecular reactivity, conformational stability, and biological activity [7] [8].

The electronic effects of methyl substitution are primarily inductive, with methyl groups acting as weak electron-donating substituents. This electron donation increases the electron density on the thiophene ring, making it more reactive towards electrophilic attack and potentially enhancing its binding affinity to biological targets [9] [10]. Computational studies have shown that methyl-substituted thiophenes exhibit higher Highest Occupied Molecular Orbital energy levels compared to unsubstituted derivatives, indicating increased nucleophilicity [11].

Steric effects of 4,5-dimethyl substitution create conformational constraints that can influence molecular recognition and binding specificity. The methyl groups at adjacent positions introduce steric hindrance that can affect the planarity of the thiophene ring and its ability to interact with aromatic residues in proteins [12]. This steric hindrance can be advantageous for selectivity, as it may prevent binding to non-target proteins while maintaining optimal interactions with the intended biological target [7].

Research on methyl-substituted thiophene derivatives has revealed that the position of methyl substitution critically affects biological activity. Studies comparing 2-methylthiophene and 3-methylthiophene have shown that positional isomerism can lead to different biological profiles due to changes in electronic distribution and molecular geometry [7]. The 4,5-dimethyl substitution pattern in the target compound represents an optimal configuration that balances electronic activation with steric selectivity.

Electronic and Steric Effects on Molecular Recognition

The molecular recognition of substituted thiophenes by biological targets is governed by complex interactions between electronic and steric factors. Electronic effects primarily influence the binding affinity through π-π stacking interactions, hydrogen bonding, and electrostatic interactions, while steric effects determine the geometric complementarity between the molecule and its binding site [13] [14].

Electronic effects in thiophene derivatives are largely determined by the nature and position of substituents. Electron-donating groups such as amino and methyl substituents increase the electron density on the thiophene ring, enhancing π-π stacking interactions with aromatic amino acid residues in proteins [15]. Conversely, electron-withdrawing groups like nitro and ester functionalities reduce electron density, potentially affecting the strength of these interactions [11].

The target compound's electronic properties are influenced by the interplay between electron-donating methyl groups and electron-withdrawing amide and ester functionalities. This balanced electronic distribution creates a molecule with moderate reactivity that can form stable complexes with biological targets without being overly reactive or unreactive [16].

Steric effects play a crucial role in determining the selectivity of molecular recognition. The 4,5-dimethyl substitution pattern creates a specific steric environment that can enhance binding selectivity by preventing interactions with proteins that cannot accommodate the bulky methyl groups [17]. This selectivity is particularly important in drug development, where specific targeting of particular proteins or pathways is desired.

Studies on thiophene-based compounds have demonstrated that the combination of electronic and steric effects can be optimized to achieve enhanced biological activity. The N-methylbenzimidazole-thiophene system exemplifies this optimization, where the thiophene "sigma-hole" interacts with nitrogen atoms to create a preorganized conformation that enhances Deoxyribonucleic Acid binding specificity [13].

Comparative Analysis with Related Thiophene-Arylamide Derivatives

Comparative analysis of the target compound with related thiophene-arylamide derivatives reveals important structure-activity relationships that guide optimization strategies. Thiophene-arylamide derivatives, particularly those targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), have shown remarkable antimycobacterial activity with Minimum Inhibitory Concentrations ranging from 0.02 to 0.12 μg/mL [18] [19].

The structural comparison reveals that thiophene-arylamide derivatives generally exhibit higher potency than simple thiophene-carboxamide or thiophene-ester derivatives. Compounds such as 23j, 24f, 25a, and 25b in the thiophene-arylamide series demonstrated superior antimycobacterial activity compared to traditional thiophene derivatives [18]. This enhanced activity is attributed to the arylamide moiety's ability to form specific hydrogen bonds with target proteins, particularly with Tyrosine-60 in the DprE1 active site [19].

Key structural differences that contribute to enhanced activity include:

The presence of extended aromatic systems in arylamide derivatives provides additional π-π stacking interactions with target proteins. The arylamide group's conformational flexibility allows for optimal positioning within protein binding sites, while the thiophene core provides a rigid scaffold that maintains proper orientation [20].

Molecular docking studies have revealed that thiophene-arylamide derivatives form more stable complexes with target proteins compared to simpler thiophene derivatives. The binding affinity is enhanced through multiple interaction points: the thiophene ring forms hydrophobic interactions, the amide group participates in hydrogen bonding, and the aryl group provides additional π-π stacking interactions [18].

The target compound's structure, while containing amide functionality, lacks the extended arylamide system found in the most potent derivatives. This structural difference may explain its moderate biological activity compared to the highly potent thiophene-arylamide series [3].

Structure Optimization Strategies for Enhanced Bioactivity

Structure optimization of thiophene derivatives for enhanced bioactivity involves systematic modification of functional groups, substitution patterns, and conformational properties. The most successful optimization strategies focus on improving target binding affinity, selectivity, and pharmacokinetic properties while maintaining structural stability [21] [22].

Amide Group Optimization represents the most successful strategy, with an 85% success rate in improving biological activity. This approach involves modifying the amide substituent to enhance hydrogen bonding interactions with target proteins. The introduction of heterocyclic amides, such as pyrazole or thiazole rings, has shown particular promise in enhancing antimicrobial and antioxidant activities [17] [3].

Aryl Substitution at the 2-Position has demonstrated the highest success rate at 90% for enhancing bioactivity. This strategy involves replacing simple alkyl or hydrogen substituents with aromatic groups that can participate in π-π stacking interactions. The optimal aryl substituents include phenyl, substituted phenyl, and heteroaryl groups that provide complementary electronic properties [23] [24].

Hybrid Thiophene-Heterocycle Systems offer a versatile approach to optimization with an 80% success rate. These systems combine thiophene cores with other heterocyclic rings such as pyrazole, thiazole, or benzimidazole to create multifunctional molecules with enhanced biological activity [15]. The pyrazolyl-thiazole derivatives of thiophene have shown particularly promising results, with compounds exhibiting dual antimicrobial and antioxidant activities [15].

π-Extension Through Phenyl Groups provides a strategy for enhancing binding affinity through extended aromatic systems. While showing a moderate 65% success rate, this approach is particularly effective for compounds targeting proteins with large aromatic binding sites [25] [26].

Electron-Withdrawing Group Addition can enhance biological activity by increasing electrophilicity and reactivity. This strategy shows a 60% success rate and is particularly effective for compounds targeting nucleophilic sites in biological systems [14] [11].

Correlations Between Structural Modifications and Functional Outcomes

The relationship between structural modifications and functional outcomes in thiophene derivatives follows predictable patterns based on electronic theory and structure-activity relationships. Understanding these correlations enables rational design of compounds with enhanced biological activity and improved pharmacological properties [6] [21].

Electronic Property Correlations demonstrate that compounds with optimal Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gaps exhibit enhanced biological activity. The target compound's electronic properties, influenced by the combination of electron-donating methyl groups and electron-withdrawing amide and ester functionalities, create a balanced electronic distribution that optimizes reactivity [15] [11].

Substitution Pattern Correlations reveal that specific substitution patterns correlate with enhanced biological activity. The 4,5-dimethyl substitution pattern in the target compound provides optimal electronic activation while maintaining structural selectivity. Compounds with electron-donating substituents at the 4 and 5 positions consistently show enhanced antimicrobial and antioxidant activities [5] [3].

Functional Group Correlations demonstrate that specific combinations of functional groups produce synergistic effects on biological activity. The combination of amide and ester groups in the target compound creates a unique pharmacophoric profile that balances binding affinity with pharmacokinetic properties [6].

Conformational Correlations indicate that compounds with restricted conformational flexibility often exhibit enhanced binding selectivity. The steric constraints imposed by the 4,5-dimethyl substitution pattern in the target compound contribute to its specific binding profile [17] [12].

Molecular Recognition Correlations show that compounds with complementary electronic and steric properties exhibit enhanced binding affinity and selectivity. The target compound's structure provides an optimal balance of these properties, contributing to its biological activity profile [13] [15].

Research has identified several key correlations that guide structure optimization:

Compounds with Bandgap values between 2.8 and 3.4 electron Volts demonstrate optimal biological activity, with the target compound falling within this range [11]. The presence of both electron-donating and electron-withdrawing groups creates a balanced electronic structure that enhances target binding while maintaining stability [14] [15].

Hydrophobic-Hydrophilic Balance correlations indicate that compounds with moderate lipophilicity exhibit enhanced biological activity due to improved cellular uptake and target binding. The target compound's combination of hydrophobic methyl groups and hydrophilic amide and ester functionalities provides this optimal balance [6] [27].

Steric Complementarity Correlations demonstrate that compounds with specific steric requirements exhibit enhanced selectivity for biological targets. The 4,5-dimethyl substitution pattern creates a steric environment that enhances binding to specific proteins while reducing interactions with non-target proteins [17] [12].

XLogP3

Dates

Explore Compound Types